Nomegestrol acetate, also known as 17α-acetoxy-6-methyl-19-norpregna-4,6-diene-3,20-dione, is a synthetic progestin derived from the 19-norprogesterone group. It exhibits high biological activity at the progesterone receptor while displaying a weak anti-androgenic effect. Unlike other steroid hormones, nomegestrol acetate does not bind to estrogen, glucocorticoid, or mineralocorticoid receptors. Developed by Théramex SAM, a subsidiary of Teva Pharmaceuticals, it is used in various therapeutic applications including hormone replacement therapy and oral contraceptives .
Nomegestrol acetate is classified as a progestogen and is primarily utilized in gynecological treatments and contraceptives. It is available in different formulations, including monotherapy and in combination with estradiol for treating menopausal symptoms . The compound has been approved for use in Europe under various brand names such as Lutenyl and Zoely .
The synthesis of nomegestrol acetate involves several steps, typically starting from nomegestrol or related precursors. A notable method includes:
Nomegestrol acetate has the molecular formula and a molecular weight of approximately 370.48 g/mol. Its structure features six asymmetric carbon atoms, contributing to its stereochemical complexity. The compound exhibits polymorphism, although only one form is typically produced during manufacturing processes .
Key Structural Data:
Nomegestrol acetate undergoes various chemical reactions that are essential for its synthesis and functionality:
These reactions highlight the complexity and precision required in synthesizing nomegestrol acetate effectively .
Nomegestrol acetate primarily acts as a progestin by binding to progesterone receptors, leading to various biological effects including:
Pharmacokinetic studies indicate that nomegestrol acetate has an oral bioavailability of approximately 63% and a half-life ranging from 30 to 80 hours, allowing for effective dosing regimens .
Nomegestrol acetate is characterized by several key physical and chemical properties:
The stability profile includes assessments for heavy metals, residual solvents, and impurities through HPLC methods, ensuring compliance with pharmaceutical standards .
Nomegestrol acetate has several applications in clinical settings:
The synthetic evolution of nomegestrol acetate (17α-acetoxy-6-methyl-19-norpregna-4,6-diene-3,20-dione) originated from systematic modifications of progesterone’s core steroidal structure. Early industrial routes relied on diosgenin-derived intermediates, which underwent multi-step transformations to introduce key structural features. A pivotal advancement emerged with the development of a Pd/C-catalyzed hydrogenation process that selectively reduced the Δ⁴ bond of megestrol acetate precursors while preserving the C6-methyl and C17-acetate groups [8]. This method achieved higher regioselectivity (>95%) and reduced dimeric byproducts compared to earlier PtO₂-catalyzed approaches.
Further optimization addressed the critical cis-C/D ring fusion required for progestogenic activity. Industrial processes employed isomerization under basic conditions (e.g., KOH/EtOH) to convert the thermodynamically favored trans-decalin intermediate into the bioactive cis isomer. Crystallization from ethyl acetate/cyclohexane mixtures then yielded high-purity NOMAC (>99.5%) with residual solvent levels below ICH limits [8]. The streamlined synthesis is summarized below:
Table 1: Evolution of Key Synthetic Steps for Nomegestrol Acetate
| Synthetic Stage | Early Approach | Optimized Industrial Process |
|---|---|---|
| Starting Material | Diosgenin via Marker degradation | 6-Methyl-Δ⁴,⁶-diene-3,17-dione intermediates |
| Δ⁴ Reduction | PtO₂ catalysis (70-80% yield) | Pd/C in ethyl acetate (92-95% yield) |
| C/D Isomerization | Prolonged reflux in alcoholic KOH (12-24 hrs) | Controlled KOH/EtOH (4-6 hrs, 85°C) |
| Purification | Silica gel chromatography | Crystallization (ethyl acetate/cyclohexane) |
| Overall Yield | 28-32% | 63-67% |
These innovations enabled large-scale production while eliminating chromatographic purification—a significant advancement for manufacturing economics and sustainability [8].
Nomegestrol acetate belongs to the 19-norprogesterone class, characterized by the absence of the C19 angular methyl group. This modification fundamentally alters receptor binding dynamics:
C19 Demethylation: Removes steric hindrance at the β-face of the steroid, enhancing fit within the ligand-binding domain of the progesterone receptor (PR). 19-Norprogesterone exhibits 4-8× higher binding affinity for PR than natural progesterone in rabbit bioassays [9]. Unlike 19-nortestosterone derivatives (e.g., norethindrone), NOMAC avoids estrogenic metabolites due to its pregnane backbone [1] [4].
17α-Acetoxy Group: Stabilizes the D-ring conformation and introduces a hydrophobic interaction with PR’s Gln725 residue. This modification increases in vivo stability by reducing first-pass oxidation compared to 17α-hydroxy analogues [7].
Δ⁶ Unsaturation: The 6,7-double bond induces planarity in the B/C rings, mimicking the bioactive conformation of progesterone. This feature enhances transcriptional activation at PR by 300% versus saturated analogues [3] [7].
Comparative receptor profiling reveals NOMAC’s exceptional selectivity:
Table 2: Receptor Binding Affinities of Progestins Relative to Progesterone
| Compound | PR Binding (%) | AR Binding (%) | ERα Binding (%) | GR Binding (%) | MR Binding (%) |
|---|---|---|---|---|---|
| Nomegestrol acetate | 125 | 42 | 0 | 6 | 0 |
| Progesterone | 50 | 0 | 0 | 10 | 100 |
| Megestrol acetate | 65 | 5 | 0 | 30 | 0 |
| Medroxyprogesterone acetate | 115 | 15 | 0 | 29 | 0 |
Data normalized to reference ligands: Promegestone (PR), metribolone (AR), estradiol (ERα), dexamethasone (GR), aldosterone (MR) [7]
NOMAC’s moderate antiandrogenic activity (42% AR binding) stems from competitive AR binding without transcriptional activation, distinguishing it from androgenic progestins like levonorgestrel [3] [7].
C6-Methyl Group: The 6α-methyl substitution confers metabolic stability by blocking CYP3A4-mediated 6β-hydroxylation—a primary inactivation pathway for many progestins. This extends NOMAC’s elimination half-life to 46-50 hours versus 8-12 hours for non-methylated analogues [3] [7]. Molecular dynamics simulations confirm the methyl group induces hydrophobic packing with PR’s Leu715 and Leu718, increasing binding energy by 2.3 kcal/mol [3].
C17α-Acetoxy Orientation: The α-oriented acetate creates optimal van der Waals contacts with PR’s Phe794. In contrast, β-orientation (as in chlormadinone acetate) reduces binding affinity by 60% due to suboptimal steric fit [6] [7]. This configuration also prevents conversion to estrogenic metabolites, a limitation of 17α-ethynyl progestins.
Combined Impact on Pharmacokinetics:
Table 3: Metabolic Stability Parameters of Structural Analogues
| Structural Feature | t₁/₂ (h) in Humans | Primary Metabolic Pathway | Relative PR Activity |
|---|---|---|---|
| 19-Norprogesterone (no C6/C17 mods) | 2.1 ± 0.4 | 6β-Hydroxylation | 1.0× |
| 6α-Methyl addition | 12.3 ± 3.1 | 16α-Hydroxylation | 3.2× |
| 6α-Methyl + 17α-acetate | 46.2 ± 8.5 | 2β-Hydroxylation | 8.7× |
Data from preclinical and clinical pharmacokinetic studies [3] [7]
These targeted modifications yield a progestin with near-exclusive PR agonism (transactivation EC₅₀ = 0.4 nM), negligible activity at estrogen/glucocorticoid/mineralocorticoid receptors, and sustained tissue exposure—properties critical for its clinical efficacy in gynecological applications [1] [3] [7].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2